![molecular formula C25H21FN4O B3886063 [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B3886063.png)
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone
Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoline moiety through a methanone linkage. The unique structural features of this compound make it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Coupling with Quinoline: The quinoline moiety is coupled with the piperazine ring through a methanone linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of central nervous system disorders, such as neuropathic pain and inflammation.
Pharmacology: It is used as a tool compound to investigate the role of monoacylglycerol lipase (MAGL) in the endocannabinoid system.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2. This activation leads to various physiological effects, including modulation of mood, appetite, pain, and inflammation .
Comparison with Similar Compounds
Similar Compounds
[1-(4-Fluorophenyl)indol-5-yl][3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A selective and potent MAGL inhibitor with similar pharmacological properties.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: An inhibitor of human equilibrative nucleoside transporters with distinct structural features.
Uniqueness
[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone is unique due to its specific structural configuration, which allows for selective inhibition of MAGL and modulation of the endocannabinoid system. This specificity makes it a valuable compound for research in neuropharmacology and therapeutic development .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O/c26-19-7-9-20(10-8-19)29-12-14-30(15-13-29)25(31)22-16-24(18-4-3-11-27-17-18)28-23-6-2-1-5-21(22)23/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFEUTUGUBJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


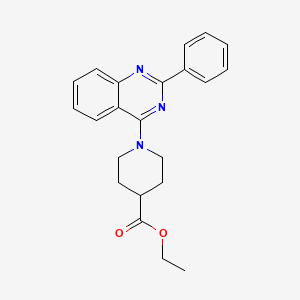
![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![1-[4-(4-Quinolin-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B3885994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3885997.png)
![1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3886002.png)
![4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine](/img/structure/B3886012.png)

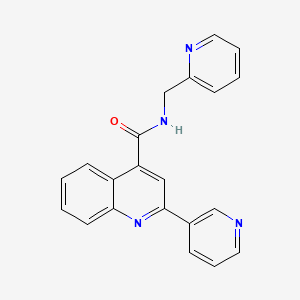
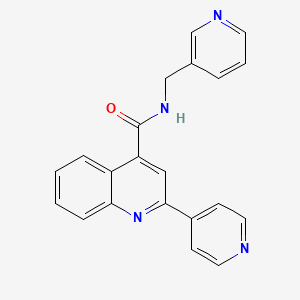
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3886037.png)
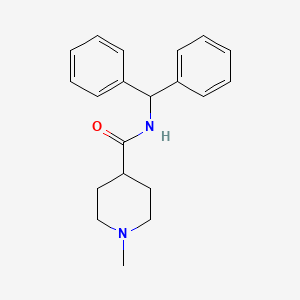
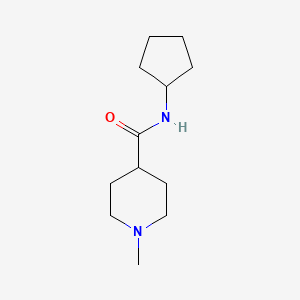
![[4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B3886055.png)
methanone](/img/structure/B3886077.png)
